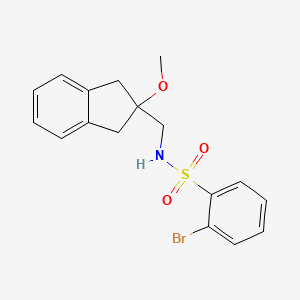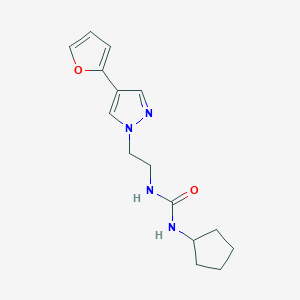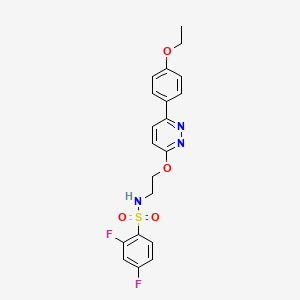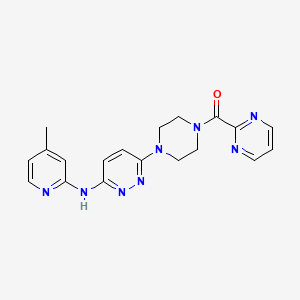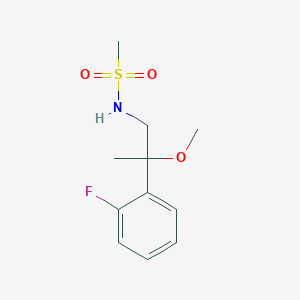
N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Fluorophenyl)methanesulfonamide” is a research chemical with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The InChI key for “N-(2-Fluorophenyl)methanesulfonamide” is DJLCKPRURZWUOU-UHFFFAOYSA-N . The SMILES string is CS(=O)(=O)NC1=CC=CC=C1F .Physical And Chemical Properties Analysis
“N-(2-Fluorophenyl)methanesulfonamide” is a powder with a melting point of 74-78°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Utility in Organic Chemistry
Research has shown that α-fluoro(disulfonyl)methane and its analogues, including those with chloro and methoxy groups, are synthesized via a new C–S bond-forming strategy. These compounds, due to their synthetic utility as versatile synthons, enable the preparation of various fluoromethylated organic molecules, highlighting their importance in the development of new chemical entities (Prakash et al., 2010). Similarly, the synthesis of diethyltin(methoxy)methanesulfonate-based compounds demonstrates the potential for creating complex three-dimensional self-assemblies, useful in materials science and supramolecular chemistry (Shankar et al., 2011).
Fluorination Techniques
The development of efficient fluorination techniques, as seen in the electrophilic fluorination using difluorobis(fluoroxy)methane, underscores the evolving methodologies for incorporating fluorine atoms into organic frameworks. This has significant implications for pharmaceuticals, agrochemicals, and material science, where the introduction of fluorine can drastically alter the properties of molecules (Bailey et al., 2002).
Applications in Positron Emission Tomography (PET)
The development of [(18)F]fluorothiols as a new generation of peptide labeling reagents for potential tracers in PET imaging illustrates the significance of fluorinated compounds in biomedical imaging. This enables the development of novel diagnostic tools and contributes to the advancement of personalized medicine (Glaser et al., 2004).
Catalysis and Enantioselective Reactions
Research in catalysis has led to the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, demonstrating the potential for synthesizing enantiopure fluorinated compounds. Such advancements are crucial for the development of active pharmaceutical ingredients with improved efficacy and reduced side effects (Liu et al., 2009).
Fluorinated Material Synthesis
The synthesis of fluorinated beta-ketosulfones and gem-disulfones by nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones showcases the versatility of fluorinated compounds in the synthesis of materials with unique properties (Ni et al., 2009).
Safety and Hazards
“N-(2-Fluorophenyl)methanesulfonamide” is classified as acutely toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or if it comes in contact with the eyes .
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-11(16-2,8-13-17(3,14)15)9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVNHUFYSHKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)

![Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2588120.png)
![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2588124.png)
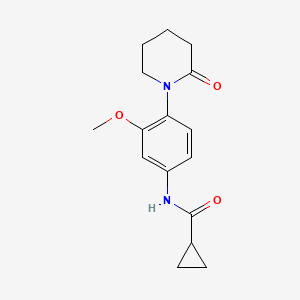
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)
